![molecular formula C7H12O3S B2977833 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide CAS No. 65973-24-2](/img/structure/B2977833.png)
1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide
Übersicht
Beschreibung
1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide, also known as DASO, is a heterocyclic organic compound that has been studied for its potential applications in the field of medicinal chemistry. The unique structure of DASO, which contains both sulfur and oxygen atoms in its spirocyclic framework, has attracted the attention of researchers due to its potential biological activity.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide has been studied for its potential applications in the field of medicinal chemistry. Several studies have reported that this compound exhibits antibacterial, antifungal, and anticancer activities. In addition, this compound has been shown to inhibit the growth of several different types of cancer cells, including breast cancer, lung cancer, and leukemia cells. Furthermore, this compound has been reported to have anti-inflammatory and antioxidant properties, which may make it a useful therapeutic agent for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body. For example, one study reported that this compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Another study suggested that this compound may inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been reported to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, this compound has been reported to have anti-inflammatory and antioxidant effects, which may help to protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide in lab experiments is its unique structure, which may allow for the development of novel therapeutic agents with improved efficacy and selectivity. In addition, this compound has been shown to have a broad range of biological activities, which may make it a useful tool for studying various cellular processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide. One area of interest is the development of novel therapeutic agents based on the structure of this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, future research may focus on improving the solubility and bioavailability of this compound, which may help to overcome some of the limitations associated with its use in lab experiments.
In conclusion, this compound is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. The synthesis method of this compound has been reported in the literature by several different methods. This compound has been shown to exhibit antibacterial, antifungal, and anticancer activities, and has been reported to have anti-inflammatory and antioxidant properties. The mechanism of action of this compound is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body. There are several potential future directions for research on this compound, including the development of novel therapeutic agents and improving the solubility and bioavailability of this compound.
Eigenschaften
IUPAC Name |
1,4-dioxa-8λ4-thiaspiro[4.5]decane 8-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c8-11-5-1-7(2-6-11)9-3-4-10-7/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEVGMCVYMNMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCC12OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65973-24-2 | |
| Record name | 1,4-dioxa-8lambda4-thiaspiro[4.5]decan-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


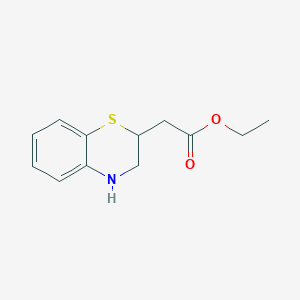
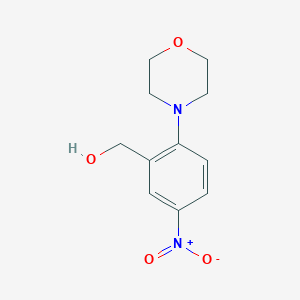
![2,4-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2977752.png)
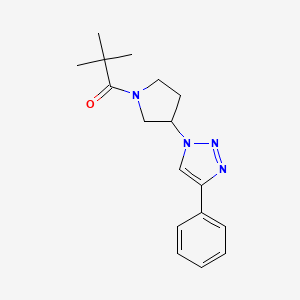
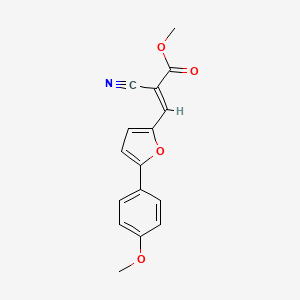

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2977760.png)
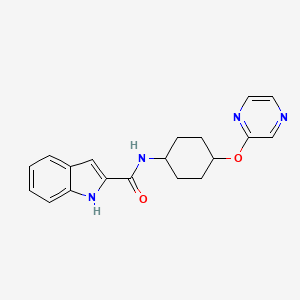
![1-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2977763.png)
![N-(3-ethoxypropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2977765.png)
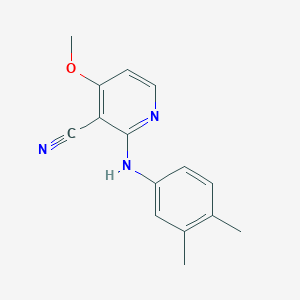
![2-(4,6-Dimethoxypyrimidin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2977768.png)
![N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2977769.png)
